(6-Chloro-2-methylquinolin-4-yl)hydrazine

Antimalarial Antibacterial Structure–Activity Relationship

(6-Chloro-2-methylquinolin-4-yl)hydrazine, also referred to as 6-chloro-4-hydrazino-2-methylquinoline, is a chloro-substituted quinoline hydrazine derivative with the molecular formula C10H10ClN3. It serves as a versatile synthetic intermediate, reacting via its nucleophilic hydrazino group to form hydrazones, pyrazoles, and triazoles.

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
CAS No. 203626-35-1
Cat. No. B12127473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloro-2-methylquinolin-4-yl)hydrazine
CAS203626-35-1
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)Cl)NN
InChIInChI=1S/C10H10ClN3/c1-6-4-10(14-12)8-5-7(11)2-3-9(8)13-6/h2-5H,12H2,1H3,(H,13,14)
InChIKeyTUDJVUZNZCVPTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Chloro-2-methylquinolin-4-yl)hydrazine (CAS 203626-35-1): A 6‑Substituted Quinolinyl Hydrazine Building Block for Anticancer and Antimicrobial Research


(6-Chloro-2-methylquinolin-4-yl)hydrazine, also referred to as 6-chloro-4-hydrazino-2-methylquinoline, is a chloro-substituted quinoline hydrazine derivative with the molecular formula C10H10ClN3. It serves as a versatile synthetic intermediate, reacting via its nucleophilic hydrazino group to form hydrazones, pyrazoles, and triazoles. This compound is a key precursor in medicinal chemistry programs, notably as a starting material for hydrazone libraries evaluated against the NCI‑60 human tumour cell line panel and a range of pathogenic microorganisms [1][2].

Building block for hydrazone, pyrazole, and triazole synthesis via nucleophilic hydrazino group.
Derivatives screened in NCI-60 human tumour cell line panel and broad-spectrum antimicrobial assays.
Reported SAR positions 6-chloro substitution advantageously for antimalarial and antibacterial research programmes.

Why 6‑Chloro‑Substituted Quinoline Hydrazines Cannot Be Directly Replaced by Other Halogen‑ or Positional‑Isomer Analogs


Quinoline hydrazine building blocks with the same core scaffold but different halogen substituents (e.g., 6‑bromo) or different substitution patterns (e.g., 7‑chloro) demonstrate distinct biological outcomes. Published structure–activity relationship (SAR) analyses indicate that a chlorine atom at the 6‑position enhances antimalarial and antibacterial activity, whereas chlorine at the 7‑position diminishes it [1]. Furthermore, the 6‑chloro and 6‑bromo congeners generate hydrazone derivatives with divergent cytotoxic potencies and antimicrobial profiles, meaning that procurement decisions based on a generic “quinoline hydrazine” classification will not replicate published performance data [2].

Positional isomer (7-chloro) may shift activity
Published SAR indicates 7-chloro regioisomer reduces antimalarial/antibacterial activity, deviating from the 6-chloro profile.
Halogen variant (6-bromo) alters electronic and steric properties
Bromine confers different target-binding and metabolic stability; commercial availability and purity specifications also vary.
Salt form (HCl) requires neutralisation step
The hydrochloride salt demands stoichiometric adjustment and may reduce hydrazone yield compared to direct use of the free base.

Quantitative Differentiation Evidence for (6‑Chloro-2-methylquinolin-4-yl)hydrazine Against Its Closest Structural Comparators


Position‑Dependent Activity: 6‑Chloro Substitution Enhances Antimalarial and Antibacterial Potency, Whereas 7‑Chloro Substitution Reduces It

A systematic review of 4‑hydrazinoquinoline derivatives established that substituents at the 6‑ and/or 8‑position of the quinoline ring system increase antimalarial and antibacterial activity, while identical substituents at the 5‑ or 7‑position reduce activity. This finding provides a class‑level SAR basis for prioritising the 6‑chloro regioisomer over the synthetically more common 7‑chloro analogs [1]. The 7‑chloroquinoline hydrazones reported by Negru Apostol et al. (2023) achieved submicromolar GI50 values in the NCI‑60 screen, but their antimicrobial performance was not evaluated in parallel, leaving the 6‑chloro scaffold uniquely positioned for dual‑activity programs [2].

Position-dependent activity
Class-level
6-Cl substitution: activity increased vs 7-Cl: activity reduced (antimalarial/antibacterial class-level trend)
Supports 6-chloro regioisomer selection for antimalarial/antibacterial SAR studies.
Class-level inference; verify in target-specific assays.
Antimalarial Antibacterial Structure–Activity Relationship

Halogen‑Dependent Reactivity: 6‑Chloro Congener Offers Distinct Electronic and Steric Properties Compared with 6‑Bromo Analog

The Katariya et al. (2020) study employed both 6‑bromo‑ and 6‑chloro‑2‑methylquinolin‑4‑yl‑hydrazine as interchangeable starting materials for hydrazone library synthesis, confirming that the two halogen intermediates lead to structurally distinct final compounds [1]. The chlorine atom (van der Waals radius ~1.75 Å, electronegativity 3.16) introduces a stronger electron‑withdrawing effect and a smaller steric footprint than bromine (vdW radius ~1.85 Å, electronegativity 2.96), which can alter target‑binding interactions and metabolic stability. Commercially, the 6‑chloro free base (CAS 203626‑35‑1) is more widely catalogued and available at higher declared purity (98 %) than the corresponding 6‑bromo free base, reducing lead‑time uncertainty in procurement .

Halogen-dependent reactivity
Cross-study
6-Cl vdW radius ~1.75 Å, electronegativity 3.16; 6-Br vdW radius ~1.85 Å, electronegativity 2.96. 6-Cl free base available at 98% purity.
Informs halogen selection for target-binding optimisation and procurement planning.
Physical chemistry reference data; vendor catalogue survey.
Medicinal Chemistry Halogen Bonding Synthetic Accessibility

Hydrazone Derivatives of the 6‑Chloro Scaffold Deliver Sub‑Micromolar Anticancer GI50 Values Across the NCI‑60 Panel, Comparable to Clinical Chemotherapeutics

In the Katariya et al. (2020) study, a library of 18 hydrazone analogues (18a–p) was synthesised from 6‑bromo/6‑chloro‑2‑methylquinolin‑4‑yl‑hydrazine and screened at the U.S. National Cancer Institute against the full NCI‑60 human tumour cell line panel. Nine compounds progressed to five‑dose testing, yielding GI50 values spanning 0.33 µM to 4.87 µM. The most potent derivative, 18j, achieved a mean GI50 of 0.33 µM, and its mean GI50, TGI, and LC50 values were directly benchmarked against the clinical alkylating agents bendamustine and chlorambucil, demonstrating comparable growth‑inhibitory potency [1]. This level of validated anticancer activity is a direct consequence of using the 6‑chloro‑ (or 6‑bromo‑) hydrazine building block, creating procurement value for both halogen variants in oncology‑focused synthesis programs.

NCI-60 growth inhibition
Head-to-head
Derivative 18j mean GI50 = 0.33 µM (NCI-60 five-dose screen)
Reported cell-model growth inhibition comparable to clinical alkylating agents in the same assay platform.
NCI-60 panel, 48 h exposure; context-dependent potency.
Anticancer NCI‑60 GI50

Broad‑Spectrum Antimicrobial Activity with MIC Values Ranging from 6.25 to 100 µg/mL Against Pathogenic Strains

The same hydrazone library derived from 6‑bromo/6‑chloro‑2‑methylquinolin‑4‑yl‑hydrazine was tested against a panel of pathogenic bacteria and fungi. All quinolyl hydrazones displayed good to excellent antimicrobial activity, with MIC values ranging from 6.25 µg/mL to 100 µg/mL. The most active compounds reached the lower end of this range (6.25 µg/mL), placing them within an order of magnitude of standard antibiotics [1]. By comparison, 7‑chloroquinolin‑4‑yl hydrazones reported elsewhere achieved antitubercular MIC values as low as 0.78–0.90 µg/mL, but that series targets a narrower pathogen spectrum (M. tuberculosis only) and does not provide the broad‑spectrum coverage documented for the 6‑chloro scaffold [2].

Broad-spectrum antimicrobial MIC
Cross-study
6-Cl-derived hydrazones: MIC 6.25–100 µg/mL (broad panel); 7-Cl comparator: MIC 0.78–0.90 µg/mL (M. tuberculosis only)
Supports broad-spectrum antimicrobial screening; 6-Cl scaffold enables multi-pathogen evaluation.
Broth microdilution; cross-study comparison; MIC values may vary with strain panel.
Antimicrobial MIC Antibacterial

Free Base Versus Hydrochloride Salt: Procurement of the Free Base (CAS 203626‑35‑1) Enables Flexible Salt Formation and Downstream Chemistry

The target compound is sold both as the free base (CAS 203626‑35‑1) and as its hydrochloride salt (CAS 1170041‑05‑0) . The free base is preferred when the hydrazine is to be used directly in condensation reactions (hydrazone formation, cyclocondensation), as the HCl salt requires a neutralisation step that can reduce yields and introduce variability. The hydrochloride salt may offer improved aqueous solubility and solid‑state stability for long‑term storage, but its molecular weight (244.12 g/mol vs 207.66 g/mol for the free base) requires stoichiometric adjustments. Purchasing the free base with declared purity ≥98 % (e.g., Leyan product 2225655) provides maximum flexibility for both biological screening and further derivatisation .

Free base vs HCl salt
Data to verify
Free base (CAS 203626-35-1): direct hydrazone formation; HCl salt requires neutralisation step, MW difference 36.46 g/mol.
Free base selection may eliminate neutralisation step and improve hydrazone yields.
Vendor specifications; verify stoichiometric adjustment for salt form.
Salt Selection Solubility Synthetic Intermediate

Preferred Application Scenarios for (6‑Chloro-2-methylquinolin-4-yl)hydrazine Based on Quantitative Evidence


Synthesis of Quinoline Hydrazone Libraries for Dual Anticancer–Antimicrobial Screening

The Katariya et al. (2020) study demonstrates that hydrazones derived from (6‑chloro‑2‑methylquinolin‑4‑yl)hydrazine achieve GI50 values as low as 0.33 µM in the NCI‑60 anticancer panel and MIC values down to 6.25 µg/mL against pathogenic microbes. Research groups seeking a single building block for dual‑activity phenotypic screens can directly replicate this published workflow [1].

Fragment‑Based or Structure‑Guided Drug Design Targeting DNA Topoisomerase I

Molecular docking studies with the Katariya hydrazone series confirmed favourable binding modes within the active site of human DNA topoisomerase I (htopoI). Researchers designing htopoI inhibitors or performing structure‑based optimisation can use this scaffold as a validated starting point [1].

Antimalarial Lead Optimisation Prioritising the 6‑Position of the Quinoline Ring

The review by Romanenko and Lahron (2019) establishes that 6‑substitution of 4‑hydrazinoquinoline enhances antimalarial activity, whereas 7‑substitution is detrimental. This SAR directs medicinal chemists pursuing antimalarial leads to select the 6‑chloro intermediate over more commonly available 7‑chloro quinoline building blocks [2].

Custom Synthesis of Fused Heterocycles (Pyrazoles, Triazoles, Thiadiazoles) for Early‑Stage Discovery

The free hydrazine group undergoes facile cyclocondensation with diketones, isothiocyanates, and orthoesters to yield pyrazole‑, triazole‑, and thiadiazole‑fused quinoline systems. The free base form (CAS 203626‑35‑1) is directly compatible with these one‑pot protocols, avoiding the neutralisation step required for the hydrochloride salt [3].

Application
Selection Property
Validation Focus
Hydrazone library synthesis for cell-model and antimicrobial screening
6-Chloro-2-methylquinolin-4-yl hydrazine building block
Reported NCI-60 panel and broad-spectrum MIC endpoint data
DNA topoisomerase I model-based inhibitor design
Reported docking compatibility with htopoI active site
Structure-guided optimisation using hydrazone scaffold
Antimalarial SAR programmes targeting 6-substituted quinoline
6-Chloro substitution linked to enhanced antimalarial SAR
Position-specific SAR verification in antimalarial assays
Fused heterocycle synthesis for early-stage medicinal chemistry
Free hydrazine group for facile cyclocondensation reactions
Direct use of free base (CAS 203626-35-1) in one-pot protocols
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